4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclopentyl group, and a sulfanylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino, chloro, and methoxy groups. The final step involves the addition of the cyclopentyl and sulfanylidene groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides, while reduction can produce amines
Scientific Research Applications
4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and cyclopentyl-containing molecules. Examples include:
- 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
What sets 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S2/c1-22-12-7-6-9(17)8-11(12)20-14(18)13(24-16(20)23)15(21)19-10-4-2-3-5-10/h6-8,10H,2-5,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWOSKCXEOENIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NC3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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